molecular formula C16H25I B13437153 1-(2-Iodoethyl)-2-octylbenzene

1-(2-Iodoethyl)-2-octylbenzene

Cat. No.: B13437153
M. Wt: 344.27 g/mol
InChI Key: NPDRLLWEFBDWJH-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)-2-octylbenzene is an organic compound with the molecular formula C16H25I It is a derivative of benzene, where an iodoethyl group and an octyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Iodoethyl)-2-octylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-octylbenzene with iodine and ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the production rate and reduce costs. The final product is usually purified through distillation or recrystallization to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodoethyl)-2-octylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 1-(2-hydroxyethyl)-2-octylbenzene or 1-(2-aminoethyl)-2-octylbenzene.

    Oxidation: Formation of 1-(2-oxoethyl)-2-octylbenzene.

    Reduction: Formation of 1-(2-ethyl)-2-octylbenzene.

Scientific Research Applications

1-(2-Iodoethyl)-2-octylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-2-octylbenzene involves its interaction with specific molecular targets. The iodoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Iodoethyl)-4-octylbenzene
  • 1-(2-Iodoethyl)-2-methylbenzene
  • 1-(2-Iodoethyl)-2-ethylbenzene

Uniqueness

1-(2-Iodoethyl)-2-octylbenzene is unique due to the specific positioning of the iodoethyl and octyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the long octyl chain also influences its solubility and interaction with other molecules .

Properties

Molecular Formula

C16H25I

Molecular Weight

344.27 g/mol

IUPAC Name

1-(2-iodoethyl)-2-octylbenzene

InChI

InChI=1S/C16H25I/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)13-14-17/h8-9,11-12H,2-7,10,13-14H2,1H3

InChI Key

NPDRLLWEFBDWJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1CCI

Origin of Product

United States

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